molecular formula C14H14N2O6 B5080608 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one

3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one

Cat. No.: B5080608
M. Wt: 306.27 g/mol
InChI Key: INOVENCOHBPRSS-UHFFFAOYSA-N
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Description

3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with an acetylating agent, followed by nitration and hydroxyethylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques are essential to ensure consistent quality and scalability. Industrial methods may also focus on optimizing reaction times, reducing waste, and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one depends on its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, the nitrophenyl group may participate in redox reactions, while the hydroxyethyl group may form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-phenyl-2H-pyrrol-5-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-methylphenyl)-2H-pyrrol-5-one: Contains a methyl group instead of a nitro group, affecting its properties.

Uniqueness

The presence of the nitrophenyl group in 3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one imparts unique electronic and steric effects, influencing its reactivity and potential applications. This compound’s specific combination of functional groups makes it a valuable target for research and development in various scientific disciplines.

Properties

IUPAC Name

3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-8(18)11-12(15(6-7-17)14(20)13(11)19)9-2-4-10(5-3-9)16(21)22/h2-5,12,17,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOVENCOHBPRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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